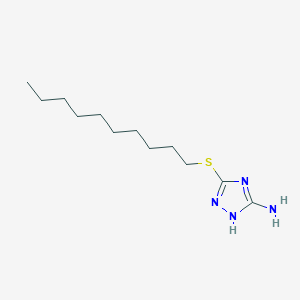
5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine is a chemical compound with the molecular formula C12H24N4S and a molecular weight of 256.41 g/mol. This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring. Triazoles are known for their broad range of biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine typically involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources This method is favored due to its high efficiency, low toxicity, and good functional tolerance .
Industrial Production Methods
Industrial production of triazoles, including this compound, often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can form non-covalent bonds with enzymes and receptors, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar biological activities and applications.
1,2,4-Triazole: The parent compound of 5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine, known for its broad range of biological activities.
Benzothiazole-Triazole: A hybrid compound with enhanced biological activities.
Benzimidazole-Triazole: Another hybrid compound with potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structure, which includes a decylsulfanyl group. This structural feature can enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties compared to other triazole derivatives .
Properties
Molecular Formula |
C12H24N4S |
|---|---|
Molecular Weight |
256.41g/mol |
IUPAC Name |
3-decylsulfanyl-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C12H24N4S/c1-2-3-4-5-6-7-8-9-10-17-12-14-11(13)15-16-12/h2-10H2,1H3,(H3,13,14,15,16) |
InChI Key |
VGCORPJWJQCVBM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSC1=NNC(=N1)N |
Canonical SMILES |
CCCCCCCCCCSC1=NNC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















